![molecular formula C18H24N6O3 B2479627 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034439-81-9](/img/structure/B2479627.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[5,1-b][1,3]oxazine ring forms the core of the molecule, with the dimethylamino pyrazinyl and piperidinyl groups attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it’s likely that this compound could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethylamino group could potentially make the compound basic .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacological Potential
- The study by Shim et al. (2002) investigates a closely related compound, exploring its molecular interactions with the CB1 cannabinoid receptor. Through molecular orbital methods and conformational analysis, the study develops unified pharmacophore models and 3D-quantitative structure-activity relationship (QSAR) models, suggesting specific structural conformations and interactions vital for receptor binding and activity. This research hints at the potential pharmacological applications of structurally similar compounds in targeting cannabinoid receptors, which could have implications for developing new therapeutic agents (Shim et al., 2002).
Anticancer and Antioxidant Activities
- Research conducted by Mahmoud et al. (2017) on fused oxazine derivatives, similar to the structural motif in your query, reveals their potential chemical and pharmacological activities. The synthesis and evaluation of these compounds demonstrate their antioxidant and anticancer activities, offering a foundation for further exploration of related compounds in cancer treatment and prevention strategies (Mahmoud et al., 2017).
Antibacterial and Antifungal Properties
- A study by Hote and Lokhande (2014) on 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, including the synthesis of novel compounds, provides insights into their potential antimicrobial activities. This research could indicate the broader applicability of similar structural compounds in addressing bacterial and fungal infections, contributing to the development of new antimicrobial agents (Hote & Lokhande, 2014).
Synthesis and Structural Analysis
- The work by Lv et al. (2013) focuses on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety. This study underscores the importance of structural analysis in understanding the interactions and potential applications of compounds with complex structures, providing a methodological foundation for synthesizing and analyzing similar compounds (Lv et al., 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to inhibit certain kinases
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets by binding to their active sites, thereby altering their function. This could lead to changes in cellular processes, such as signal transduction or gene expression .
Biochemical Pathways
These could include pathways involved in cell growth, proliferation, and apoptosis .
Result of Action
If it does indeed inhibit kinases, it could potentially halt cell growth and proliferation, induce apoptosis, or modulate other cellular processes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-22(2)16-17(20-7-6-19-16)27-13-5-3-8-23(12-13)18(25)14-11-15-24(21-14)9-4-10-26-15/h6-7,11,13H,3-5,8-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVCNFUKAGEIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NN4CCCOC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

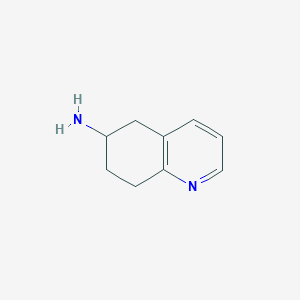
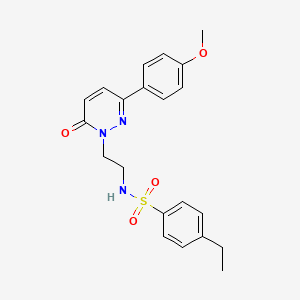

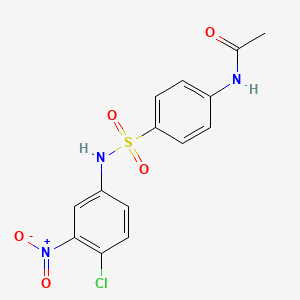

![N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
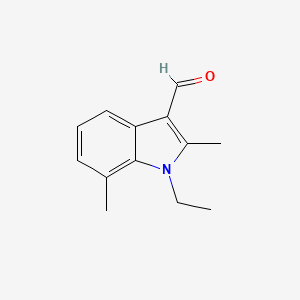
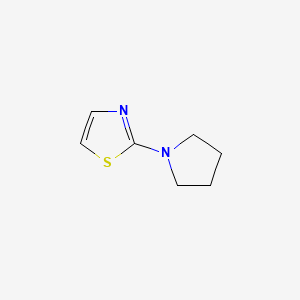
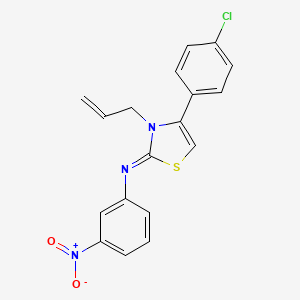



![N-[(3-chlorophenyl)methyl]-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2479566.png)
![7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2479567.png)